Home > Products > Screening Compounds P76231 > Levonorgestrel Impurity D
Levonorgestrel Impurity D - 32419-58-2

Levonorgestrel Impurity D

Catalog Number: EVT-1478729
CAS Number: 32419-58-2
Molecular Formula: C21H30O
Molecular Weight: 298.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EP Levonorgestrel impurity D
Overview

Levonorgestrel Impurity D, identified by the Chemical Abstracts Service number 32419-58-2, is a chemical compound related to Levonorgestrel, a synthetic progestogen commonly used in contraceptive formulations. The presence of impurities in pharmaceutical compounds like Levonorgestrel is critical for ensuring product safety and efficacy, as they can affect the drug's performance and stability.

Source

Levonorgestrel Impurity D is typically derived during the synthesis of Levonorgestrel itself. Its identification and characterization are crucial for quality control in pharmaceutical manufacturing. Various patents and studies outline methods for synthesizing Levonorgestrel, which inadvertently produce this impurity as a byproduct .

Classification

Levonorgestrel Impurity D is classified as a pharmaceutical impurity. It is specifically categorized under steroid compounds due to its structural relationship with Levonorgestrel, which is a steroid hormone. The classification of impurities like this one is essential for regulatory compliance and safety assessments in drug development.

Synthesis Analysis

Methods

The synthesis of Levonorgestrel Impurity D typically involves several organic reactions. Although specific methods for Impurity D are less documented than those for Levonorgestrel itself, related synthetic pathways can provide insights into its formation:

  1. Starting Materials: Commonly used precursors include methoxydienone and various alkynes.
  2. Reactions:
    • Aromatization: This step often involves converting saturated hydrocarbons into aromatic compounds.
    • Methylation: The introduction of methyl groups can alter the compound's structure significantly.
    • Alkynylation: This reaction introduces alkyne groups into the molecular framework.

For example, one patent describes the synthesis of Levonorgestrel using methoxydienone as a raw material, which reacts with an alkynyllithium ammine complex .

Technical Details

The synthesis process may involve solvents such as tetrahydrofuran or dimethyl sulfoxide, with reactions typically conducted under controlled temperatures to optimize yields and minimize side products .

Molecular Structure Analysis

Structure

Levonorgestrel Impurity D shares a structural similarity with Levonorgestrel, featuring a steroid backbone typical of progestogens. While specific structural diagrams are not provided in the search results, its molecular formula aligns with that of steroid derivatives.

Data

The molecular weight of Levonorgestrel Impurity D is approximately 324.5 g/mol. The compound's structural characteristics are critical for understanding its behavior in biological systems and its interactions with other molecules.

Chemical Reactions Analysis

Reactions

Levonorgestrel Impurity D can participate in various chemical reactions typical of steroid compounds:

  1. Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions.
  2. Elimination Reactions: These reactions can lead to the formation of double bonds or ring structures.
  3. Redox Reactions: Depending on the functional groups present, oxidation or reduction processes may occur.

Technical Details

The stability and reactivity of Levonorgestrel Impurity D are influenced by its functional groups and stereochemistry, which dictate how it interacts within pharmaceutical formulations.

Mechanism of Action

Process

Data

Research into the specific mechanisms by which impurities affect drug action is ongoing, but it is recognized that even minor impurities can alter pharmacokinetics and pharmacodynamics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically described as a colorless semi-solid.
  • Purity: High purity levels (>95%) are necessary for pharmaceutical applications to ensure safety and efficacy .

Chemical Properties

  • Solubility: Solubility characteristics in various solvents are important for formulation development.
  • Stability: The stability profile under different conditions (temperature, pH) is crucial for shelf life and efficacy.

Relevant analyses often include chromatographic techniques to assess purity and identify potential degradation products.

Applications

Scientific Uses

Levonorgestrel Impurity D serves primarily as a reference standard in quality control laboratories to ensure that formulations containing Levonorgestrel meet regulatory standards. It is also used in research settings to study the effects of impurities on drug action and stability.

Introduction to Pharmaceutical Impurities in Levonorgestrol-Based Formulations

Regulatory Definitions and Classification of Impurities in Synthetic Hormones

International regulatory frameworks establish precise definitions and classification systems for pharmaceutical impurities based on their origin, chemical nature, and risk profiles. According to ICH guidelines, impurities in new drug substances are categorized as:

  • Process-Related Impurities: Originating from synthesis, purification, or storage (e.g., starting materials, intermediates, reagents, catalysts)
  • Degradation Products: Resulting from chemical changes during storage or manufacturing
  • Other Impurities: Including residual solvents, inorganic impurities, and genotoxic species

Levonorgestrel Impurity D (13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol) is structurally classified as a process-related impurity arising during levonorgestrel synthesis. Its chemical structure (C₂₁H₃₀O, MW 298.46 g/mol) differs from the parent compound primarily through the absence of the 3-keto group, positioning it as a deoxy derivative of levonorgestrel. Under ICH Q3A(R2) classification, this impurity falls into Category 4 – identified impurities with established safety thresholds requiring stringent control. Regulatory agencies mandate strict reporting, identification, and qualification thresholds for such impurities:

ICH ThresholdLevel (%)Requirement
Reporting0.05Documentation in regulatory submissions
Identification0.10Structural characterization
Qualification0.15Toxicological assessment

These thresholds necessitate highly sensitive and specific analytical methods capable of detecting Levonorgestrel Impurity D at concentrations as low as 0.05% relative to the active pharmaceutical ingredient. Synthetic hormone impurities face particularly rigorous scrutiny due to their potential endocrine-disrupting activities, even at trace levels. The European Medicines Agency and FDA require manufacturers to establish strict specifications through comprehensive analytical method validation and stability studies [5] [7] [8].

Role of Impurity Profiling in Drug Development and Quality Assurance

Impurity profiling serves as a critical quality indicator throughout the pharmaceutical lifecycle, with particular significance in hormonal contraceptive development. For Levonorgestrel Impurity D, comprehensive profiling enables:

  • Manufacturing Process Optimization: Identification of synthetic pathways generating Impurity D facilitates process refinements to minimize its formation. Studies indicate this impurity arises during incomplete oxidation steps or through reductive side reactions in the steroid nucleus modification stage.

  • Stability-Indicating Method Development: As confirmed through forced degradation studies, Impurity D exhibits distinct chromatographic behavior under various stress conditions (thermal, oxidative, photolytic), making it a valuable marker for stability-indicating assays. The impurity demonstrates relative stability under acidic conditions but shows moderate formation under oxidative stress, providing insights into levonorgestrel degradation pathways.

  • Specification Setting: Pharmacopeial monographs establish acceptance criteria for specified impurities based on rigorous profiling data. Current specifications for Impurity D in finished products typically range between 0.1-0.3% depending on formulation characteristics and dosage strength.

  • Analytical Method Validation: Modern approaches employing Analytical Quality by Design (AQbD) principles have significantly enhanced impurity detection capabilities. Recent research has demonstrated the superiority of multivariate statistical optimization over traditional one-factor-at-a-time approaches for simultaneously resolving Impurity D alongside ethinylestradiol, levonorgestrel, and co-degradants. These methods employ experimental designs evaluating critical method parameters including mobile phase composition, pH, column temperature, and gradient profiles to achieve optimal separation [2].

Table 1: Structural Characteristics of Levonorgestrel Impurity D

CharacteristicSpecificationSignificance
Chemical Name(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-olIUPAC nomenclature
Molecular FormulaC₂₁H₃₀OElemental composition
Molecular Weight298.46 g/molMass spectrometry identification
Key IdentifiersSMILES: C#C[C@]1(O)CC[C@@]2([H])[C@]3([H])CCC4=CCCC[C@]4([H])[C@@]3([H])CC[C@@]21CCStructural representation
Structural Difference from APIAbsence of 3-keto groupPrimary structural modification

Advanced separation techniques have been specifically developed for Impurity D quantification, including reversed-phase HPLC with UV detection (optimized at 241 nm) and UPLC-MS/MS methodologies offering superior sensitivity. These methods achieve baseline separation of Impurity D with resolution factors >2.0 from structurally similar compounds, enabling accurate quantification at the 0.05% level. The retention behavior of Impurity D in chromatographic systems shows significant dependence on stationary phase chemistry and mobile phase organic modifier composition, with C18 columns providing optimal retention and peak symmetry [2] [10].

Significance of Levonorgestrel Impurity D in Pharmacopeial Standards

Levonorgestrel Impurity D maintains a distinct position within pharmacopeial frameworks due to its established status as a specified impurity in the European Pharmacopoeia monograph for levonorgestrel. This designation carries significant implications for quality control practices:

  • EP Monograph Requirements: The European Pharmacopoeia explicitly lists Impurity D (referred to as "13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol") as a controlled impurity requiring identification and quantification. The current specification limit stands at not more than 0.15% in the active pharmaceutical ingredient, reflecting its toxicological significance and potential impact on product quality.

  • USP Considerations: While the United States Pharmacopeia recognizes multiple levonorgestrel impurities, it does not currently include Impurity D as a specified impurity in its monograph. This discrepancy necessitates careful consideration by manufacturers targeting global markets, requiring compliance with the strictest regulatory standards.

Table 2: Analytical Techniques for Levonorgestrel Impurity D Detection and Quantification

TechniqueConditions/ParametersApplications
Reversed-Phase HPLCColumn: Luna C18 (150 × 4.6 mm, 5 μm); Mobile Phase: Acetonitrile:Water (50:50); Flow Rate: 1.0 ml/min; Detection: 241 nmRoutine quality control testing; Stability studies
HPLC-MS/MSIonization: ESI positive mode; Precursor ion: m/z 299.2 [M+H]⁺; Product ions: m/z 253.1, 235.1Structural confirmation; Trace-level detection
Quality by Design (QbD) ApproachesDesign Space: Mobile phase pH (3.5-5.5), organic modifier (45-55%), column temp (25-35°C); Critical Quality Attributes: Resolution, tailing factorMethod development and optimization
Forced Degradation StudiesConditions: Acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), photolytic (1.2 million lux hours)Stability-indicating method validation

The pharmacopeial significance of Impurity D extends beyond mere compliance, serving as a critical quality indicator for manufacturing process consistency. Recent regulatory assessments have demonstrated that batch-to-batch variability in Impurity D levels correlates strongly with synthetic process deviations, particularly in the final reduction and purification steps. Consequently, regulatory submissions for levonorgestrel-containing products must include comprehensive data on Impurity D characterization, control strategies, and stability trends across multiple production batches. The impurity's behavior under accelerated stability conditions provides valuable insights into formulation compatibility and packaging requirements, especially in humidity-sensitive drug products [1] [3] [7].

Table 3: Pharmacopeial Status and Commercial Availability of Levonorgestrel Impurity D

ParameterEuropean PharmacopoeiaUS Pharmacopeia
Monograph ListingSpecified impurityNot currently specified
Chemical Name13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol-
Acceptable LimitNMT 0.15%-
Reference Standard ProvidersSynZeal (India), Simson Pharma (India), Aligns Pharma-
Storage RequirementsAmbient temperature, protected from light-
DocumentationCertificate of Analysis with characterization data (HPLC, MS, NMR, IR)-

The commercial availability of certified reference materials for Impurity D has significantly advanced analytical capabilities in quality control laboratories. These authenticated standards enable accurate method validation, including determination of relative response factors, specificity assessments against placebo matrices, and robustness testing under varied chromatographic conditions. As regulatory expectations continue to evolve, particularly concerning genotoxic impurity assessments, the comprehensive characterization of Impurity D provides a scientific basis for establishing appropriate control strategies throughout the product lifecycle [1] [3] [5].

Properties

CAS Number

32419-58-2

Product Name

Levonorgestrel Impurity D

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

MXXKGWYLIJQEBP-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Synonyms

13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.